molecular formula C7H8BrNO2 B2833152 1-(6-Bromopyridin-2-yl)ethane-1,2-diol CAS No. 1093879-16-3

1-(6-Bromopyridin-2-yl)ethane-1,2-diol

Cat. No.: B2833152
CAS No.: 1093879-16-3
M. Wt: 218.05
InChI Key: WQARHIGYIBQVDK-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)ethane-1,2-diol is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethane-1,2-diol moiety

Preparation Methods

One common method involves the reaction of 6-bromopyridine with ethylene glycol under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(6-Bromopyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)ethane-1,2-diol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethane-1,2-diol moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)ethane-1,2-diol can be compared with other similar compounds, such as:

    1-(6-Chloropyridin-2-yl)ethane-1,2-diol: Similar structure but with a chlorine atom instead of bromine.

    1-(6-Fluoropyridin-2-yl)ethane-1,2-diol: Contains a fluorine atom instead of bromine.

    1-(6-Iodopyridin-2-yl)ethane-1,2-diol: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its applications in various fields .

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-7-3-1-2-5(9-7)6(11)4-10/h1-3,6,10-11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQARHIGYIBQVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093879-16-3
Record name 1-(6-bromopyridin-2-yl)ethane-1,2-diol
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(6-bromopyridin-2-yl)-2-hydroxyethanone (2.2 g, 10.18 mmol) in ethanol (127 mL) was charged with sodium borohydride (0.385 g, 10.18 mmol). After 30 minutes, the reaction was concentrated to dryness and then partitioned between ethyl acetate (50 mL) and 3:1 saturated aqueous sodium bicarbonate:water (25 mL). The layers were separated and the organic layer was washed with brine (25 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound. 1H NMR (600 MHz, DMSO): δ 7.69 (m, 1H), 7.46 (m, 2H), 5.50 (d, J=5.0 Hz, 1H), 4.69 (m, 1H), 4.49 (m, 1H), 3.61 (m, 1H), 3.46 (m, 1H).
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127 mL
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Synthesis routes and methods II

Procedure details

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